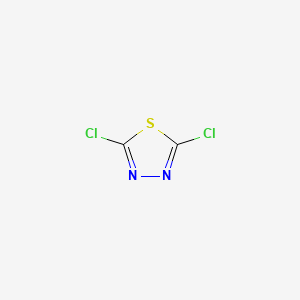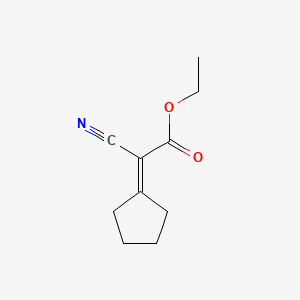
乙基氰基(环戊亚甲基)乙酸酯
描述
Synthesis Analysis
The synthesis of derivatives of ethyl cyano(cyclopentylidene)acetate involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, leading to compounds that exhibit solid-state fluorescence and solution-phase emission properties depending on the solvent (Chunikhin & Ershov, 2021).
Molecular Structure Analysis
The crystal structure analysis of ethyl cyano(cyclopentylidene)acetate derivatives reveals configurations such as twist-boat conformations in six-membered rings, indicating the absence of significant intermolecular interactions within the crystal lattice (Boukhedena et al., 2018).
Chemical Reactions and Properties
Ethyl cyano(cyclopentylidene)acetate undergoes various chemical reactions, including cyclization processes that lead to the formation of complex molecular structures. These reactions demonstrate the compound's reactivity and its potential as a building block in synthetic organic chemistry (Wilamowski et al., 1995).
Physical Properties Analysis
The physical properties of ethyl cyano(cyclopentylidene)acetate derivatives, such as fluorescence emission spectra, are influenced by the solvent environment. These properties are crucial for applications in materials science, particularly in the development of fluorescent materials (Chunikhin & Ershov, 2021).
Chemical Properties Analysis
Ethyl cyano(cyclopentylidene)acetate and its derivatives exhibit a range of chemical behaviors, including the ability to participate in racemization-free synthesis processes. These chemical properties highlight the compound's potential in creating structurally diverse and stereochemically complex molecules (Thalluri et al., 2014).
科学研究应用
Application 1: Synthesis of Coumarin-3-carboxylate Ester
- Summary of the Application : The condensation of ethyl cyanoacetate and salicylaldehyde can produce either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This reaction has significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
- Methods of Application or Experimental Procedures : The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
Application 2: Synthesis of Highly Substituted Tetrahydroquinolines
- Summary of the Application : Ethyl cyanoacetate is used in the synthesis of highly substituted tetrahydroquinolines . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .
- Methods of Application or Experimental Procedures : The synthesis involves the use of 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate .
- Results or Outcomes : The method is described as a simple one-pot economical preparation that saves time during the workup procedure and purification of intermediates, and yields minimal reagent waste .
安全和危害
未来方向
There is ongoing research into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde, which could provide insights into the future directions of research involving Ethyl cyano(cyclopentylidene)acetate .
Relevant Papers A paper titled “Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition” discusses the preparation of highly substituted tetrahydroquinolines using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate . Another paper titled “Study insights into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde” investigates why and when the reaction of ethyl cyanoacetate and salicylaldehyde would provide coumarin-3-carboxylate ester or 3-cyancoumarin as the major product .
属性
IUPAC Name |
ethyl 2-cyano-2-cyclopentylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQXZJJXLYXGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278936 | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyano(cyclopentylidene)acetate | |
CAS RN |
5407-83-0 | |
| Record name | 5407-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

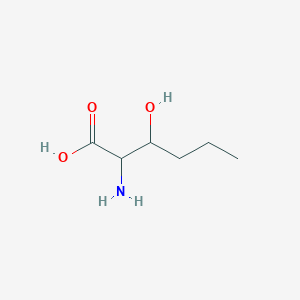

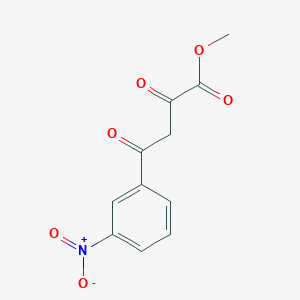
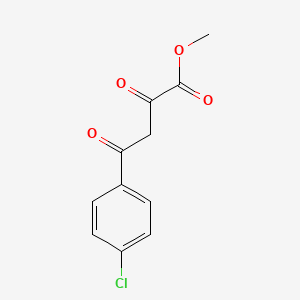
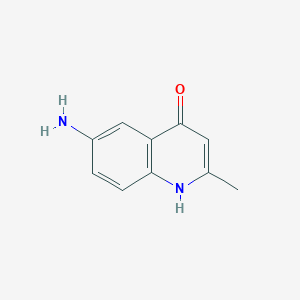
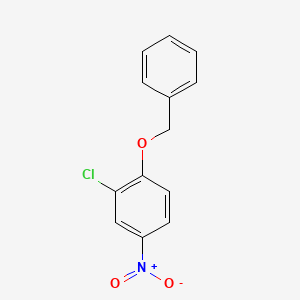
![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
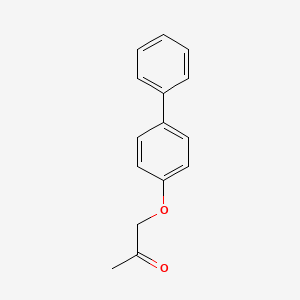
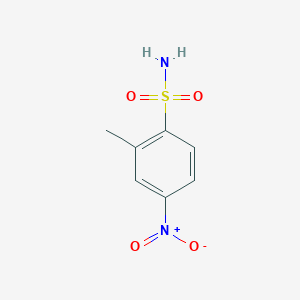
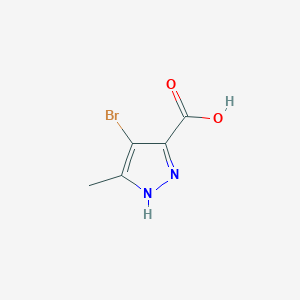

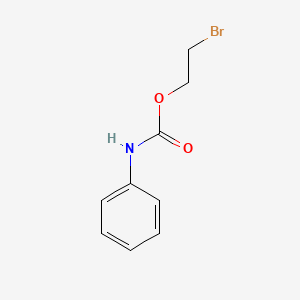
![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
